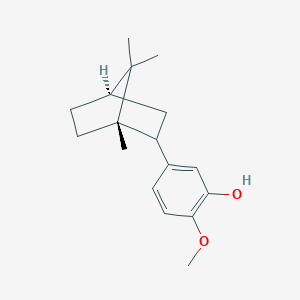

Phenol, 2-methoxy-5-((1R,2R,4S)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)-, rel-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

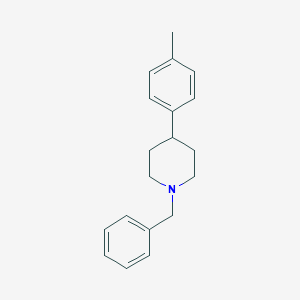

Phenol, 2-methoxy-5-((1R,2R,4S)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)-, rel-, also known as carvacrol, is a natural product found in essential oils of numerous plants such as oregano, thyme, and savory. Carvacrol has been extensively studied for its various biological activities, including antibacterial, antifungal, antiviral, antioxidant, and anti-inflammatory effects.

Mecanismo De Acción

The mechanism of action of Phenol, 2-methoxy-5-((1R,2R,4S)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)-, rel- is not fully understood. However, it is believed to exert its biological activities by disrupting the cell membrane of microorganisms, inhibiting the activity of various enzymes, and modulating the expression of various genes. Carvacrol has also been shown to activate various signaling pathways such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.

Efectos Bioquímicos Y Fisiológicos

Carvacrol has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Carvacrol has also been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). In addition, Phenol, 2-methoxy-5-((1R,2R,4S)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)-, rel- has been shown to modulate the activity of various enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and cyclooxygenase (COX).

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Carvacrol has several advantages for lab experiments. It is a natural product and has low toxicity, making it safe for use in various in vitro and in vivo models. Carvacrol is also readily available and can be synthesized easily. However, Phenol, 2-methoxy-5-((1R,2R,4S)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)-, rel- has limitations for lab experiments. Its solubility in water is limited, which can limit its use in aqueous systems. In addition, the purity of Phenol, 2-methoxy-5-((1R,2R,4S)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)-, rel- can vary depending on the source and synthesis method, which can affect the reproducibility of the results.

Direcciones Futuras

Carvacrol has several potential future directions for research. One potential direction is the development of Phenol, 2-methoxy-5-((1R,2R,4S)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)-, rel--based formulations for the treatment of various infections. Another potential direction is the investigation of the synergistic effects of Phenol, 2-methoxy-5-((1R,2R,4S)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)-, rel- with other natural products or antibiotics. Furthermore, the development of Phenol, 2-methoxy-5-((1R,2R,4S)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)-, rel--based nanoparticles for targeted delivery could be another potential direction. Finally, the investigation of the safety and efficacy of Phenol, 2-methoxy-5-((1R,2R,4S)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)-, rel- in various animal models could provide valuable insights into its therapeutic potential.

Conclusion:

In conclusion, Phenol, 2-methoxy-5-((1R,2R,4S)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)-, rel- is a natural product with various biological activities and potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the therapeutic potential of Phenol, 2-methoxy-5-((1R,2R,4S)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)-, rel- and its mechanism of action.

Métodos De Síntesis

Carvacrol can be synthesized by the oxidation of p-cymene, which is a component of essential oils of various plants. The oxidation can be achieved by using various oxidizing agents such as chromic acid, permanganate, and peroxide. The yield of Phenol, 2-methoxy-5-((1R,2R,4S)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)-, rel- can be improved by optimizing the reaction conditions such as temperature, time, and solvent.

Aplicaciones Científicas De Investigación

Carvacrol has been extensively studied for its various biological activities. Its antibacterial and antifungal activities have been demonstrated against various pathogens such as Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus niger. Carvacrol has also been shown to have antiviral activity against herpes simplex virus type 1 and 2. Its antioxidant and anti-inflammatory activities have been demonstrated in various in vitro and in vivo models.

Propiedades

Número CAS |

13746-58-2 |

|---|---|

Nombre del producto |

Phenol, 2-methoxy-5-((1R,2R,4S)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)-, rel- |

Fórmula molecular |

C17H24O2 |

Peso molecular |

260.4 g/mol |

Nombre IUPAC |

2-methoxy-5-[(1S,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]phenol |

InChI |

InChI=1S/C17H24O2/c1-16(2)12-7-8-17(16,3)13(10-12)11-5-6-15(19-4)14(18)9-11/h5-6,9,12-13,18H,7-8,10H2,1-4H3/t12-,13?,17+/m1/s1 |

Clave InChI |

GCUHVRDKQDPZGZ-KOHRXURCSA-N |

SMILES isomérico |

C[C@]12CC[C@H](C1(C)C)C[C@@H]2C3=CC(=C(C=C3)OC)O |

SMILES |

CC1(C2CCC1(C(C2)C3=CC(=C(C=C3)OC)O)C)C |

SMILES canónico |

CC1(C2CCC1(C(C2)C3=CC(=C(C=C3)OC)O)C)C |

Otros números CAS |

13746-58-2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Octadecyl-1H-thioxantheno[2,1,9-def]isoquinoline-1,3(2H)-dione](/img/structure/B76899.png)